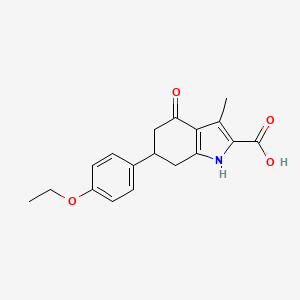![molecular formula C22H21N3O2 B4413756 1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4413756.png)
1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide
Descripción general
Descripción
“1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide” is a chemical compound that is part of a collection of rare and unique chemicals . It’s important to note that the product is provided as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of such compounds often involves reactions with primary amines . Piperidines, which are among the most important synthetic fragments for designing drugs, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Aplicaciones Científicas De Investigación
Antibacterial Activity
1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide: derivatives have been synthesized and evaluated for their antibacterial potential . These compounds were tested against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis). Notably, compounds 5a4 and 5a7 demonstrated significant inhibition against S. aureus and E. coli, respectively. The low cytotoxicity of Compound 5a4 further supports its potential as an antibacterial agent.
Antitumor and Cytotoxic Activity
While not directly studied for antitumor effects, related quinoline derivatives have shown cytotoxic activity . Further investigation into the cytotoxic potential of This compound could reveal its suitability for cancer therapy.
Medicinal Chemistry
The synthesis and characterization of these derivatives involve multiple steps, including Doebner reaction, amidation, reduction, acylation, and amination. Researchers have used techniques such as 1H-NMR, 13C-NMR, and HRMS to confirm their structures . Understanding the chemical properties and reactivity of this compound contributes to medicinal chemistry knowledge.
Structure-Activity Relationships (SAR)
Researchers have already begun discussing SAR based on the antibacterial results . Investigating how specific structural features influence activity can guide future design and synthesis efforts.
Propiedades
IUPAC Name |
1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c23-21(26)16-10-12-25(13-11-16)22(27)18-14-20(15-6-2-1-3-7-15)24-19-9-5-4-8-17(18)19/h1-9,14,16H,10-13H2,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWSTTRMDFXAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B4413673.png)
![3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4413683.png)
![N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4413684.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine](/img/structure/B4413691.png)

![N-(2,3-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4413729.png)
![2-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B4413737.png)
![4-[(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid](/img/structure/B4413738.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride](/img/structure/B4413740.png)
![N-(3-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413746.png)
![2-[1-(2-cyanobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4413753.png)

![methyl 5-[(4-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4413765.png)
![1-(4-ethoxyphenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4413773.png)